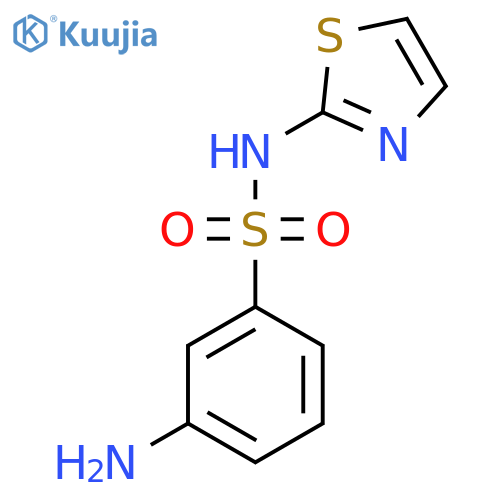

Cas no 146374-23-4 (3-amino-N-(thiazol-2-yl)benzenesulfonamide)

146374-23-4 structure

商品名:3-amino-N-(thiazol-2-yl)benzenesulfonamide

CAS番号:146374-23-4

MF:C9H9N3O2S2

メガワット:255.316658735275

MDL:MFCD09703284

CID:2106020

PubChem ID:16788375

3-amino-N-(thiazol-2-yl)benzenesulfonamide 化学的及び物理的性質

名前と識別子

-

- 3-amino-N-2-thiazolylBenzenesulfonamide

- 3-Amino-N-thiazol-2-yl-benzenesulfonamide

- 3-amino-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide

- 3-amino-N-(thiazol-2-yl)benzenesulfonamide

- 3-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide

- SJBMOWNPZUTOKD-UHFFFAOYSA-N

- STK946208

- BBL031386

- NE19782

- 1-(thiazol-2-ylaminosulphonyl)-3aminobenzene

- 1-(Thiazol-2-ylaminosulphonyl)-3-aminobenzene

- 3-AMINO-N-1,3-THIAZOL-2-YLBENZENESULFONAMIDE

- Z1333043365

-

- MDL: MFCD09703284

- インチ: 1S/C9H9N3O2S2/c10-7-2-1-3-8(6-7)16(13,14)12-9-11-4-5-15-9/h1-6H,10H2,(H,11,12)

- InChIKey: SJBMOWNPZUTOKD-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC=C(C=1)N)(NC1=NC=CS1)(=O)=O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 328

- トポロジー分子極性表面積: 122

- 疎水性パラメータ計算基準値(XlogP): 0.1

3-amino-N-(thiazol-2-yl)benzenesulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-99294-1g |

3-amino-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide |

146374-23-4 | 95% | 1g |

$320.0 | 2023-09-01 | |

| 1PlusChem | 1P019UBY-100mg |

3-amino-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide |

146374-23-4 | 95% | 100mg |

$159.00 | 2025-03-18 | |

| 1PlusChem | 1P019UBY-2.5g |

3-amino-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide |

146374-23-4 | 95% | 2.5g |

$492.00 | 2025-03-04 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1188292-1g |

3-Amino-n-(thiazol-2-yl)benzenesulfonamide |

146374-23-4 | 98% | 1g |

¥1274.00 | 2024-08-09 | |

| A2B Chem LLC | AV38030-50mg |

3-Amino-n-(1,3-thiazol-2-yl)benzene-1-sulfonamide |

146374-23-4 | 95% | 50mg |

$114.00 | 2024-04-20 | |

| Enamine | EN300-99294-0.5g |

3-amino-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide |

146374-23-4 | 95.0% | 0.5g |

$188.0 | 2025-02-19 | |

| Chemenu | CM505626-1g |

3-Amino-N-(thiazol-2-yl)benzenesulfonamide |

146374-23-4 | 97% | 1g |

$139 | 2022-09-29 | |

| TRC | A635743-500mg |

3-amino-N-(thiazol-2-yl)benzenesulfonamide |

146374-23-4 | 500mg |

$ 340.00 | 2022-06-07 | ||

| Enamine | EN300-99294-5g |

3-amino-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide |

146374-23-4 | 95% | 5g |

$810.0 | 2023-09-01 | |

| Enamine | EN300-99294-10g |

3-amino-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide |

146374-23-4 | 95% | 10g |

$1290.0 | 2023-09-01 |

3-amino-N-(thiazol-2-yl)benzenesulfonamide 関連文献

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

146374-23-4 (3-amino-N-(thiazol-2-yl)benzenesulfonamide) 関連製品

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 5587-61-1(Triisocyanato(methyl)silane)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 393835-65-9(5-Amino-N-acetyltryptamine)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 2039-76-1(3-Acetylphenanthrene)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量